1-Cyclopropyl-4-isothiocyanatonaphthalene is a chemical compound with the molecular formula and a molecular weight of 225.31 g/mol. It is classified as an isothiocyanate, a functional group characterized by the presence of the isothiocyanate moiety (-N=C=S). This compound serves as an important intermediate in the synthesis of lesinurad, a medication used to treat hyperuricemia and gout by inhibiting uric acid reabsorption in the kidneys .
The synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene typically involves several key steps. One effective synthetic route begins with 4-bromonaphthalen-1-amine, which undergoes a Suzuki coupling reaction to form 4-cyclopropylnaphthalen-1-amine. This compound is then reacted with thiophosgene or di(1H-imidazol-1-yl)methanethione to yield 1-cyclopropyl-4-isothiocyanatonaphthalene .
The optimal conditions for this reaction include:
This method has been noted for its efficiency, achieving yields of up to 38.8% without utilizing highly toxic reagents, which enhances its safety profile for laboratory applications .
While specific spectroscopic data such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra are not detailed in the provided sources, typical analyses would include:
1-Cyclopropyl-4-isothiocyanatonaphthalene can participate in various chemical reactions typical of isothiocyanates, including nucleophilic substitutions and cycloadditions. For example, it can react with amines to form thioureas or with alcohols to produce thiocarbamates. These reactions are facilitated by the electrophilic nature of the carbon atom in the isothiocyanate group, making it a versatile building block in organic synthesis .
The primary mechanism of action for 1-cyclopropyl-4-isothiocyanatonaphthalene relates to its role as an intermediate in the synthesis of lesinurad. Lesinurad functions by inhibiting urate transporter 1 (URAT1), which plays a crucial role in uric acid reabsorption in renal tubules. By blocking this transporter, lesinurad promotes uric acid excretion, thereby lowering serum uric acid levels and alleviating symptoms associated with gout .
The compound exhibits stability under dry conditions but should be stored away from moisture and strong light or heat sources to maintain its integrity . Its high logP value (approximately 4.45) indicates significant lipophilicity, suggesting potential for biological activity.
1-Cyclopropyl-4-isothiocyanatonaphthalene is primarily utilized in pharmaceutical research as an intermediate for synthesizing lesinurad, which has been clinically validated for treating gout and hyperuricemia . Its derivatives are also explored for potential applications in developing new URAT1 inhibitors that could offer enhanced efficacy or reduced side effects compared to existing therapies.
Additionally, due to its reactive isothiocyanate group, it may find applications in chemical biology for labeling studies or as a precursor for constructing diverse chemical libraries aimed at drug discovery .
1-Cyclopropyl-4-isothiocyanatonaphthalene (CAS 878671-95-5) is a specialized organic compound with the molecular formula C₁₄H₁₁NS and a molecular weight of 225.31 g/mol. It features a naphthalene core substituted with a cyclopropyl group at the 1-position and a highly reactive isothiocyanate group (-N=C=S) at the 4-position. Its structure combines aromatic rigidity with the strained cyclopropyl ring, creating a sterically defined geometry that facilitates targeted molecular interactions. The compound typically presents as a white to off-white powder, with a predicted boiling point of 394.6°C and a density of 1.21 g/cm³ [3] [4] [9]. It is thermally sensitive, requiring storage under inert conditions at 2–8°C [2].
Table 1: Key Identifiers of 1-Cyclopropyl-4-isothiocyanatonaphthalene
Property | Value |
---|---|
CAS Registry Number | 878671-95-5 |
Molecular Formula | C₁₄H₁₁NS |
Molecular Weight | 225.31 g/mol |
MDL Number | MFCD11113208 |
SMILES | S=C=NC1=C2C=CC=CC2=C(C3CC3)C=C1 |
Topological Polar Surface Area | 44.4 Ų |
LogP | 4.45 (Predicted) |
The compound’s reactivity and structural attributes make it indispensable in synthetic chemistry. The isothiocyanate group serves as an electrophilic "warhead," enabling facile nucleophilic addition reactions with amines or thiols to form thiourea or thiolcarbamate derivatives. This reactivity is leveraged in constructing pharmacologically active scaffolds, particularly in inhibitor design [5] [7]. The cyclopropyl moiety introduces torsional strain and metabolic stability, enhancing binding affinity to hydrophobic enzyme pockets. Its orientation perpendicular to the naphthalene plane creates a three-dimensional architecture that mimics peptide turn structures, aiding in biomolecular recognition [5]. The naphthalene system provides a rigid, planar framework for π-stacking interactions with aromatic residues in protein targets, as demonstrated in URAT1 (urate transporter 1) inhibitors where it anchors the molecule in the transporter’s substrate-binding cleft [5] [8].
Table 2: Role of Structural Components in Bioactivity
Structural Feature | Chemical Function | Biological Impact |
---|---|---|
Isothiocyanate (-N=C=S) | Electrophilic center for nucleophilic addition | Forms covalent bonds with target proteins/enzymes |
Cyclopropyl ring | Strained hydrophobic domain | Enhances binding affinity; improves metabolic resistance |
Naphthalene core | Planar aromatic scaffold | Facilitates π-stacking in hydrophobic protein pockets |
The compound’s history intertwines with advancements in heterocyclic and medicinal chemistry:
This compound is a critical building block for URAT1 inhibitors, a class of therapeutics for hyperuricemia and gout:
Table 3: Pharmaceutical Applications and Derivatives
Target Molecule | Therapeutic Category | Role of Intermediate | Biological Activity |
---|---|---|---|
Lesinurad (RDEA594) | URAT1 Inhibitor (Gout) | Provides thiourea-linked naphthalene core | Serum uric acid reduction in clinical use |
AW-3 / 83 | Experimental URAT1 Inhibitor | Retains cyclopropylnaphthalene for hydrophobic binding | 3–4× improved IC₅₀ over Lesinurad |
RDEA806-2 | Anti-HIV Intermediate | Scaffold for non-nucleoside reverse transcriptase inhibition | Under investigation |
The compound remains essential in rational drug design, with ongoing research focusing on structural hybrids to optimize pharmacokinetics and target engagement [5] [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3